3-(3-Phenoxypropyl)pyrrolidine

Descripción

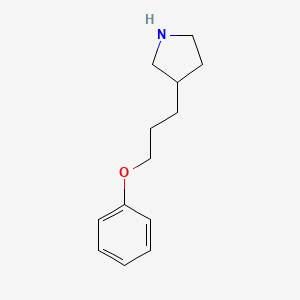

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-phenoxypropyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-6-13(7-3-1)15-10-4-5-12-8-9-14-11-12/h1-3,6-7,12,14H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBQZFAIQDCRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 3 Phenoxypropyl Pyrrolidine and Its Analogues

Established Synthetic Pathways for Pyrrolidine (B122466) Ring Construction

The pyrrolidine ring is a ubiquitous structural motif in numerous biologically active compounds, and its synthesis has been a focal point of organic chemistry. rsc.org Methodologies for its construction are diverse, often relying on intramolecular bond formation to create the five-membered heterocyclic core. rsc.org

Intramolecular Cyclization Reactions for Pyrrolidine Core Formation

Intramolecular cyclization represents a powerful and direct strategy for assembling the pyrrolidine skeleton. These reactions often proceed with high efficiency, driven by the thermodynamic favorability of forming a five-membered ring. A range of precursors and catalytic systems have been developed to facilitate this transformation.

One notable method involves the intramolecular SN2' cyclization of N-alkoxyl amines. nih.gov In this approach, hydroxylamine (B1172632) derivatives, generated from the reduction of oximes, act as nucleophiles, cyclizing onto an allylic bromide to form N-alkoxyl pyrrolidines. nih.gov Another significant strategy is the iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes. scispace.com This diastereoselective method allows for the synthesis of enantiopure trans-2,5-disubstituted pyrrolidines from readily available L-α-amino acids. scispace.com

Other prominent intramolecular cyclization techniques include:

Reductive [3+2] Cycloaddition: Utilizing Vaska's complex, tertiary amides can be reductively converted into azomethine ylides, which then undergo intramolecular cycloaddition to furnish polycyclic pyrrolidine structures. acs.org

Acid-Mediated Cyclization: N-substituted imines, such as N-(4,4-diethoxybutyl)imines, can undergo acid-catalyzed intramolecular cyclization, leading to the formation of substituted 1-pyrrolines. rsc.org

Dirhodium-Catalyzed C-H Insertion: Intramolecular nitrene insertion into sp³ C-H bonds, catalyzed by dirhodium complexes, provides a regio- and diastereoselective route to N-unprotected pyrrolidines under mild conditions. organic-chemistry.org

Interactive Table 1: Overview of Intramolecular Cyclization Methods for Pyrrolidine Synthesis

| Method | Key Reagents/Catalyst | Precursor Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Intramolecular SN2' Cyclization | NaBH₃CN | N-alkoxyl amine with allyl bromide | Good stereoselectivity for 2,4-disubstituted pyrrolidines. nih.gov | nih.gov |

| Iron-Catalyzed Hydroamination | Iron(III) salts | α-substituted amino alkenes | Highly diastereoselective for trans-2,5-disubstituted pyrrolidines. scispace.com | scispace.com |

| Reductive [3+2] Cycloaddition | Vaska's complex [IrCl(CO)(PPh₃)₂], TMDS | Amide with an alkene moiety | Forms complex polycyclic pyrrolidines as a single diastereoisomer. acs.org | acs.org |

| Acid-Mediated Cyclization | TsOH | N-(4,4-diethoxybutyl)imine | Tandem cyclization/1,3-aryl shift to form 3-arylidene-1-pyrrolines. rsc.org | rsc.org |

| Dirhodium-Catalyzed C-H Insertion | Dirhodium(II) acetate | Alkyl azides or similar nitrene precursors | Regio- and diastereoselective, forms N-unprotected pyrrolidines. organic-chemistry.org | organic-chemistry.org |

Multi-step Reaction Sequences for Substituted Pyrrolidines

Multi-step and multi-component reactions offer a high degree of flexibility, allowing for the synthesis of complex and highly substituted pyrrolidines from simple starting materials. rasayanjournal.co.in These sequences often build the pyrrolidine ring through a series of intermolecular and intramolecular events.

A prominent example is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. tandfonline.com The azomethine ylides are typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde. durham.ac.uk This powerful reaction has been adapted to flow chemistry systems for the synthesis of 3-nitropyrrolidines from glycine (B1666218) esters, aldehydes, and nitroalkenes. durham.ac.uk

Multi-component reactions (MCRs) are particularly efficient, combining three or more starting materials in a single pot to generate complex products. rasayanjournal.co.in One such protocol involves the tetra-n-butylammonium bromide (TBAB) mediated reaction of a primary amine, an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269) in water to yield highly functionalized pyrrolidines. rasayanjournal.co.in Other multi-step approaches include:

Reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or a primary amine. mdpi.com

The aza-Cope-Mannich tandem reaction, which involves a cationic aza-Cope rearrangement followed by a Mannich cyclization to form the pyrrolidine ring. emich.edu

Palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which directly installs an aryl group at the 3-position of the saturated pyrrolidine ring. chemrxiv.org

Synthesis of Phenoxypropyl Side Chains and Precursors

The phenoxypropyl side chain is a key component of the target molecule. Its synthesis is typically achieved through a Williamson ether synthesis. The most common precursor is 3-phenoxypropyl bromide .

A well-established procedure for the synthesis of 3-phenoxypropyl bromide involves the reaction of sodium phenoxide with an excess of trimethylene bromide (1,3-dibromopropane) in an alcohol solution. orgsyn.org The use of excess dibromide minimizes the formation of the diphenoxypropane byproduct. The reaction mixture is typically refluxed, and the product is isolated by distillation under reduced pressure. orgsyn.org

Interactive Table 2: Synthesis of 3-Phenoxypropyl Bromide

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Sodium Phenoxide (from Phenol and NaOH) | Trimethylene Bromide | Ethanol/Water | Reflux | 3-Phenoxypropyl bromide | 84–85% | orgsyn.org |

This precursor, a white solid at room temperature with a melting point of 7-8 °C, is a versatile reagent for introducing the phenoxypropyl group onto a nitrogen or carbon atom via nucleophilic substitution. orgsyn.org

Coupling Strategies for Assembling the 3-(3-Phenoxypropyl)pyrrolidine Scaffold

The final assembly of this compound involves coupling the pyrrolidine core with the phenoxypropyl side chain. The most direct and common strategy is the N-alkylation of a pre-formed 3-substituted pyrrolidine with a phenoxypropyl halide, such as 3-phenoxypropyl bromide.

This approach is exemplified in the synthesis of various pharmaceutically active compounds. For instance, the preparation of Aclidinium bromide involves the quaternization of an azabicyclo[2.2.2]octane derivative (a related cyclic amine) with 3-phenoxypropyl bromide. hovione.com Similarly, the synthesis of potent histamine (B1213489) H₃ receptor antagonists involves the alkylation of (R)-2-methylpyrrolidine with a phenoxypropyl-containing electrophile. nih.gov

The general reaction can be depicted as the nucleophilic attack of the pyrrolidine nitrogen onto the electrophilic carbon of 3-phenoxypropyl bromide, typically in the presence of a base (like K₂CO₃ or Et₃N) to neutralize the HBr generated.

An alternative, though less direct, strategy would involve the formation of a carbon-carbon bond at the 3-position of the pyrrolidine ring. This could theoretically be achieved by reacting a 3-lithiopyrrolidine derivative with 3-phenoxypropyl bromide or by a Michael addition of a phenoxypropyl nucleophile to a pyrroline (B1223166) precursor.

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereochemical control is crucial when synthesizing chiral molecules like this compound, as different enantiomers can have distinct biological activities. emich.edu Strategies to obtain enantiomerically pure pyrrolidines include starting from a chiral precursor, using a chiral catalyst, or resolving a racemic mixture. nih.gov

A common approach is to start with a readily available chiral building block, such as L- or D-proline or 4-hydroxyproline, and then chemically modify it to introduce the desired substituents. nih.gov Asymmetric synthesis can also be achieved through methods like the iron-catalyzed hydroamination mentioned earlier, which yields trans-disubstituted pyrrolidines with high diastereoselectivity. scispace.com

Chiral Resolution Techniques in Pyrrolidine Derivative Synthesis

When a synthesis produces a racemic mixture of a pyrrolidine derivative, chiral resolution is employed to separate the enantiomers. Kinetic resolution is a widely used technique where one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. rsc.org

Several kinetic resolution methods have been successfully applied to pyrrolidine derivatives:

Enzymatic Resolution: Biocatalytic methods, often employing lipases, provide an effective means of resolution under mild conditions. rsc.org For example, the acetylation of racemic 3-hydroxy-pyrrolidine using Amano lipase (B570770) P can achieve excellent enantioselectivity for both the acetylated product and the remaining alcohol. rsc.org

Dynamic Kinetic Resolution (DKR): This powerful technique combines rapid racemization of the starting material with a stereoselective reaction. The DKR of N-Boc-2-lithiopyrrolidine, using a chiral diamine ligand, allows for the conversion of the entire racemic starting material into a single, highly enantiomerically enriched product. rsc.orgnih.gov

Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. google.com

Supramolecular Resolution: A novel method exploits the formation of diastereomeric complexes between a racemic host and a chiral guest, allowing for resolution based on differential stability. nih.gov

Interactive Table 3: Comparison of Chiral Resolution Techniques for Pyrrolidines

| Technique | Principle | Chiral Agent/Catalyst | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Enantioselective acylation/hydrolysis | Lipases (e.g., Amano Lipase P) | Mild reaction conditions, high selectivity. rsc.org | rsc.org |

| Dynamic Kinetic Resolution | Enantioselective reaction coupled with in situ racemization | Chiral diamine ligands with organolithiums | Theoretical 100% yield of a single enantiomer. nih.gov | rsc.orgnih.gov |

| Diastereomeric Salt Formation | Separation of diastereomeric salts by crystallization | Chiral acids (e.g., tartaric acid) | Classical, well-established method. google.com | google.com |

| 'Clip-Cycle' Kinetic Resolution | Enantioselective aza-Michael cyclization | Chiral Phosphoric Acid (CPA) | Provides access to enantioenriched spiropyrrolidines. whiterose.ac.uk | whiterose.ac.uk |

Asymmetric Catalytic Methods for Enantiomeric Control

The control of stereochemistry is paramount in the synthesis of chiral pyrrolidines, as different enantiomers often exhibit distinct biological activities. Asymmetric catalysis provides a powerful tool for establishing the desired stereocenters with high enantioselectivity.

One notable approach involves the use of organo-SOMO (Singly Occupied Molecular Orbital) catalysis in a formal [3+2] cycloaddition cascade. nih.gov This method allows for the rapid construction of enantioenriched pyrrolidines from simple starting materials like β-amino aldehydes and olefins. nih.gov The proposed mechanism involves the addition of an olefin to a transient enamine radical cation, followed by oxidation and subsequent nucleophilic addition of a tethered amine to form the pyrrolidine ring. nih.gov This strategy has been successfully applied to a range of olefins, including styrenes and dienes, affording stereochemically complex pyrrolidine products with high efficiency and enantiocontrol. nih.gov

Another powerful strategy is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. acs.org This method provides a novel route to chiral pyrrolidines. acs.org The catalytic cycle is believed to involve a palladium-TMM complex that reacts with the imine to form the heterocyclic ring. acs.org Early work in this area demonstrated the feasibility of this transformation, achieving good yields albeit with moderate enantiomeric excess. acs.org Further development of this methodology, particularly through ligand design, holds promise for improving the enantioselectivity.

Chiral phosphoric acids have also emerged as effective catalysts for the enantioselective synthesis of pyrrolidines. whiterose.ac.uk In a "clip-cycle" strategy, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via alkene metathesis. whiterose.ac.uk The subsequent intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, leading to the formation of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uk

The versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been extensively reviewed as a method to access diverse stereochemical patterns in pyrrolidine synthesis. rsc.org These reactions, often catalyzed by metal complexes with chiral ligands, allow for the controlled formation of multiple stereocenters. acs.orgrsc.org

Table 1: Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Organo-SOMO Catalysis | Formal [3+2] Cycloaddition | Rapid access to enantioenriched pyrrolidines from simple precursors. |

| Palladium/Chiral Ligand | [3+2] Cycloaddition | Utilizes trimethylenemethane and imines to construct the pyrrolidine ring. |

| Chiral Phosphoric Acid | Intramolecular aza-Michael Cyclization | "Clip-cycle" strategy for disubstituted and spiropyrrolidines. |

| Metal Complexes/Chiral Ligands | 1,3-Dipolar Cycloaddition | Highly versatile for creating diverse stereochemical patterns. |

Advanced Catalytic Methods in Pyrrolidine Ring Formation

Recent advancements in catalysis have provided novel and efficient pathways for the construction of the pyrrolidine ring system, with a particular emphasis on C-H activation and amination strategies.

Transition metal-catalyzed C-H amination has become a powerful and atom-economical method for the synthesis of N-heterocycles. rsc.orgacs.org This approach avoids the need for pre-functionalized starting materials, directly converting C-H bonds into C-N bonds. acs.orgnih.gov

Copper catalysts have shown significant promise in this area. nih.govacs.org A method for the synthesis of pyrrolidines via intramolecular C-H amination of N-fluoro amides using copper(I) complexes with tris(pyrazolyl)borate ligands has been developed. nih.govacs.org Mechanistic studies suggest the involvement of a copper(II) fluoride (B91410) intermediate. nih.govacs.org This system is notable for its ability to synthesize both pyrrolidines and piperidines. nih.gov The choice of halide on the N-X amide substrate significantly impacts the reaction, with N-fluoro amides being generally preferred over N-chloro amides. nih.gov

Iron catalysts also offer an attractive, low-cost, and low-toxicity alternative for intramolecular C-H amination. rsc.orgdovepress.com Simple iron salts, such as FeI₂, have been shown to be remarkably active catalysts for the formation of pyrrolidines from organic azides. rsc.org These reactions are often fast and selective, tolerating a variety of functional groups. rsc.org

Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines provides another efficient route to pyrrolidines. organic-chemistry.org This method features low catalyst loading and utilizes inexpensive reagents under convenient conditions. organic-chemistry.org

Table 2: Transition Metal-Catalyzed C-H Amination for Pyrrolidine Synthesis

| Metal Catalyst | Substrate | Key Features |

|---|---|---|

| Copper(I) | N-fluoro amides | Forms pyrrolidines and piperidines; involves a Cu(II) fluoride intermediate. nih.govacs.org |

| Iron(II) Iodide | Organic azides | Fast, selective, and uses a cheap, abundant metal. rsc.org |

| Palladium(II) Acetate | Picolinamide-protected amines | Low catalyst loading and use of inexpensive reagents. organic-chemistry.org |

Derivatization Strategies for Structural Modification and Library Generation

The derivatization of the pyrrolidine scaffold is crucial for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. nih.govvapourtec.com These modifications can be introduced at various positions of the pyrrolidine ring or on its substituents.

For instance, a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were synthesized and evaluated as norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors. nih.gov This highlights how modifications to the substituent at the 3-position can significantly impact biological activity. nih.gov

The synthesis of pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogues demonstrates a strategy where both the stereochemistry of the pyrrolidine core and the nature of an acyl chain are varied. nih.gov This was achieved by starting from different chiral pools of pyrrolidine-alcohol derivatives (D-prolinol, L-prolinol, (S)-3-pyrrolidinemethanol, and (R)-3-pyrrolidinol) and acylating them with various fatty acid chlorides. nih.gov

The generation of a focused library of trisubstituted pyrrolidines has been accomplished using a combination of flow chemistry and batch methods. vapourtec.com This approach allows for the rapid and efficient production of a diverse set of compounds for screening. vapourtec.com

Pre-column derivatization techniques, such as the reaction of an amino group on the pyrrolidine ring with Boc anhydride, can be employed for analytical purposes, but also illustrate a common protection strategy used in multi-step syntheses, allowing for selective modification of other parts of the molecule. google.com

Furthermore, derivatization of functional groups on substituents, such as the carboxyl groups of triterpenoids, can be achieved using various reagents like acyl chlorides, rhodamines, and sulfonic esters to enhance detection in analytical methods, a principle that can be applied to the synthesis of diverse libraries. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For a related compound, tert-butyl 2-(3-phenoxypropyl)pyrrolidine-1-carboxylate, the ¹H NMR spectrum (500 MHz, CDCl₃) shows characteristic signals. princeton.edu For instance, multiplets observed between δ 3.81 and 3.64 ppm, and between δ 3.64 and 3.48 ppm, can be attributed to protons in different environments within the molecule. princeton.edu Other signals, such as those between δ 3.43 and 3.18 ppm, and multiplets in the range of δ 1.96 to 1.55 ppm, further help in assigning the positions of protons on the pyrrolidine (B122466) ring and the propyl chain. princeton.edu

A summary of typical ¹H NMR chemical shifts for a related pyrrolidine derivative is presented below:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.81 – 3.64 | m | Protons on the pyrrolidine ring or propyl chain |

| 3.64 – 3.48 | m | Protons on the pyrrolidine ring or propyl chain |

| 3.43 – 3.18 | m | Protons on the pyrrolidine ring or propyl chain |

| 1.96 – 1.55 | m | Protons on the pyrrolidine ring and propyl chain |

| 1.42 | m | Protons on the pyrrolidine ring or propyl chain |

| 1.36 – 1.26 | m | Protons on the pyrrolidine ring or propyl chain |

| Data for tert-butyl 2-(3-phenoxypropyl)pyrrolidine-1-carboxylate princeton.edu |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of tert-butyl 2-(3-phenoxypropyl)pyrrolidine-1-carboxylate (125 MHz, CDCl₃), distinct signals are observed for the different carbon atoms. princeton.edu For example, a signal at δ 154.6 ppm is characteristic of a carbonyl carbon in the tert-butoxycarbonyl (Boc) protecting group. princeton.edu Other signals at δ 78.7, 63.2, 57.1, and 46.0 ppm correspond to carbons within the pyrrolidine ring and the propyl chain. princeton.edu The chemical shifts of the remaining carbons provide a complete picture of the carbon framework. princeton.edu

A table summarizing the ¹³C NMR chemical shifts for a related pyrrolidine derivative is provided below:

| Chemical Shift (ppm) | Assignment |

| 154.6 | Carbonyl carbon (Boc group) |

| 78.7 | Carbon in the pyrrolidine ring or propyl chain |

| 63.2 | Carbon in the pyrrolidine ring or propyl chain |

| 57.1 | Carbon in the pyrrolidine ring or propyl chain |

| 46.0 | Carbon in the pyrrolidine ring or propyl chain |

| 31.2, 29.8, 28.5, 23.0 | Carbons in the pyrrolidine ring, propyl chain, and Boc group |

| Data for tert-butyl 2-(3-phenoxypropyl)pyrrolidine-1-carboxylate princeton.edu |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are instrumental in unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It helps in tracing the connectivity of proton networks within the molecule, such as through the pyrrolidine ring and along the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. emerypharma.comcolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. emerypharma.com For example, it would definitively link a specific proton on the pyrrolidine ring to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are two or three bonds apart. emerypharma.comcolumbia.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the propyl chain to the pyrrolidine ring and the phenoxy group. emerypharma.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. ontosight.ai For 3-(3-Phenoxypropyl)pyrrolidine, the molecular ion peak (M+) would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the molecular formula. princeton.edu

The fragmentation of related pyrrolidine derivatives often involves characteristic losses. A common fragmentation pathway for α-pyrrolidinophenones is the loss of the neutral pyrrolidine molecule. wvu.edu For this compound, likely fragmentation patterns would include cleavage of the bond between the propyl chain and the pyrrolidine ring, and the bond between the propyl chain and the phenoxy group. The resulting fragment ions provide valuable structural information. For instance, cleavage of the C-C bonds adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ontosight.ai The IR spectrum of a molecule containing a pyrrolidine ring and a phenoxy group would exhibit characteristic absorption bands. For a related compound, tert-butyl 2-(3-phenoxypropyl)pyrrolidine-1-carboxylate, the IR spectrum shows a strong absorption band around 1693 cm⁻¹, which is indicative of the C=O stretching vibration of the carbamate (B1207046) group. princeton.edu The spectrum also displays bands corresponding to C-H stretching vibrations of the aliphatic and aromatic parts of the molecule, typically in the range of 2850-3000 cm⁻¹. princeton.edudocbrown.info The C-O stretching of the ether linkage would likely appear in the region of 1250-1000 cm⁻¹. docbrown.info

A summary of expected IR absorption bands for a related pyrrolidine derivative is shown below:

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 2954, 2929, 2858 | C-H stretching (aliphatic) |

| 1693 | C=O stretching (carbamate) |

| 1389, 1364 | C-H bending |

| 1251, 1168, 1096 | C-O stretching |

| Data for tert-butyl 2-(3-phenoxypropyl)pyrrolidine-1-carboxylate princeton.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. cpur.in The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. rsc.org For this compound, the phenoxy group is the primary chromophore that absorbs UV light. Aromatic systems typically show characteristic absorption bands. The presence of the phenoxy group would likely result in absorptions in the UV region, which can be used for quantitative analysis and to gain insights into the electronic structure of the molecule. cpur.in The exact wavelength of maximum absorption (λmax) can be influenced by the solvent and the substitution on the aromatic ring. rsc.org

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern, one can deduce the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision.

For this compound, a single-crystal XRD study would provide incontrovertible proof of its molecular structure. The analysis would reveal the conformation of the pyrrolidine ring, which typically adopts a non-planar, puckered conformation (such as an envelope or twisted form) to minimize steric strain. ucdavis.edudoaj.org It would also precisely define the geometry of the phenoxypropyl side chain, including the bond angles of the ether linkage and the planarity of the phenyl group. Furthermore, XRD analysis would elucidate the intermolecular interactions, such as hydrogen bonds (if a suitable donor/acceptor is present, for example in a salt form) or van der Waals forces, that govern the packing of the molecules in the crystal lattice.

While crystallographic data for various pyrrolidine derivatives are available, specific experimental data for this compound has not been published. mdpi.comcrystallography.netmdpi.com A hypothetical data table for a future analysis is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Formula | C₁₃H₁₉NO |

| Crystal System | Value not available in published literature |

| Space Group | Value not available in published literature |

| Unit Cell Dimensions (a, b, c, Å) | Value not available in published literature |

| Unit Cell Angles (α, β, γ, °) | Value not available in published literature |

| Volume (ų) | Value not available in published literature |

| Pyrrolidine Ring Conformation | Value not available in published literature |

| Key Bond Lengths (e.g., C-O, C-N, Å) | Value not available in published literature |

Note: The values in this table are placeholders, as specific experimental data for this compound is not available in the reviewed literature.

Advanced X-ray Absorption Spectroscopy for Local Electronic and Structural Information

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. It is divided into two main regions: the X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), and the Extended X-ray Absorption Fine Structure (EXAFS).

NEXAFS spectroscopy probes the transitions of core-level electrons to unoccupied molecular orbitals upon absorption of X-rays. libretexts.org The resulting spectrum contains features, particularly near the absorption edge, that are highly sensitive to the chemical environment, oxidation state, and bonding of the absorbing element. tandfonline.com For a molecule like this compound, NEXAFS spectra would typically be recorded at the K-edges of carbon, nitrogen, and oxygen.

A study of the carbon K-edge would reveal distinct transitions characteristic of the different types of carbon atoms in the molecule. For instance, the aromatic carbons of the phenyl group would produce sharp peaks corresponding to C 1s → π* transitions. cornell.eduacs.org The aliphatic carbons of the pyrrolidine ring and the propyl chain would give rise to C 1s → σ* transitions at higher energies. The carbon atom involved in the ether linkage (C-O-C) would have a unique chemical shift compared to the other aliphatic carbons. acs.org Similarly, the nitrogen K-edge spectrum would provide information about the electronic structure of the pyrrolidine nitrogen, while the oxygen K-edge would probe the ether linkage.

Table 2: Representative NEXAFS Transitions for this compound

| Absorption Edge | Transition | Probed Functional Group |

|---|---|---|

| Carbon K-edge (~285 eV) | 1s → π* | Phenyl Ring (C=C) |

| 1s → σ* | Propyl Chain, Pyrrolidine Ring (C-C, C-H) | |

| 1s → σ* | Ether Linkage (C-O) | |

| Nitrogen K-edge (~400 eV) | 1s → σ* | Pyrrolidine Ring (C-N) |

| Oxygen K-edge (~535 eV) | 1s → σ* | Ether Linkage (C-O-C) |

Note: The energy values are approximate and specific experimental data is not available.

The terms XANES and NEXAFS are often used interchangeably, though NEXAFS is more commonly used for soft X-ray spectra of low-Z elements and surfaces, while XANES is often used for harder X-ray spectra. libretexts.org The information obtained is fundamentally the same: details on the oxidation state and coordination geometry of the absorbing atom. The pre-edge and edge features in a XANES spectrum are a fingerprint of the local environment. pnas.orgnii.ac.jp For this compound, analyzing the shape and position of the absorption edge for C, N, and O can confirm the formal oxidation states and reveal subtle details about the covalent character of the bonds. For example, comparing the XANES spectra of the compound to reference materials like simple ethers and amines would help to precisely assign the spectral features. nih.govyoutube.com

Surface Spectroscopic Investigation Techniques (if applicable to material applications)

Should this compound be used in applications involving surfaces or interfaces, such as in the formation of self-assembled monolayers or as a corrosion inhibitor, surface-sensitive techniques are essential for its characterization.

IRRAS is a highly sensitive vibrational spectroscopy technique used to study thin films and molecular adsorbates on reflective surfaces. nih.gov The technique measures the absorption of infrared radiation that is reflected at a grazing angle from a substrate. Due to the surface selection rule, IRRAS is particularly sensitive to molecular vibrations with a dipole moment component perpendicular to the surface. This allows for the determination of the molecular orientation of adsorbates.

If this compound were adsorbed onto a substrate like gold or steel, IRRAS could identify the characteristic vibrational modes (e.g., C-H stretching of the phenyl ring and alkyl chain, C-O-C ether stretch, N-H stretch) and their orientation relative to the surface. researchgate.net This would clarify how the molecule anchors itself to the material, for instance, whether it lies flat or stands up, and which functional group (pyrrolidine nitrogen or phenoxy group) interacts most strongly with the substrate.

STM is a powerful microscopy technique that can image conductive surfaces with atomic resolution. ucdavis.edu It operates by scanning a sharp metallic tip over a surface and measuring the quantum tunneling current between the tip and the sample. caltech.edu STM images provide a map of the local density of electronic states, which often corresponds to the topography of the surface atoms and molecules.

For this compound to be studied by STM, it would need to be adsorbed onto a conductive substrate like highly oriented pyrolytic graphite (B72142) (HOPG) or a metal single crystal. researchgate.net The resulting images could potentially resolve the individual molecules and their packing arrangement on the surface. Typically, the aromatic parts of molecules, like the phenyl ring in this compound, appear more prominently in STM images due to their π-electron systems contributing to the tunneling current. bruker-nano.jp STM could therefore visualize how the molecules self-assemble, providing insights into intermolecular and molecule-substrate interactions that govern the formation of any ordered surface structures.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For the compound This compound , XPS provides valuable insights into the chemical environments of its constituent atoms—carbon, nitrogen, and oxygen—by measuring the binding energies of their core-level electrons. While a dedicated, high-resolution XPS spectrum for This compound is not extensively documented in publicly available literature, a detailed analysis can be constructed based on established data for its core functional groups: the pyrrolidine ring, the propyl chain, and the phenoxy group.

The analysis of the molecule would focus on the high-resolution spectra of the C 1s, N 1s, and O 1s core levels. Each of these signals would be deconvoluted into multiple peaks corresponding to the unique chemical environments of the atoms.

Nitrogen (N 1s) Analysis: The pyrrolidine nitrogen is a tertiary amine, and its N 1s core-level spectrum is expected to show a primary peak corresponding to this functional group. In studies of pyrrolidine-functionalized materials, the N 1s peak for the pyrrolidine group is typically observed around 400.2 eV. mdpi.com The exact binding energy can be influenced by protonation or interaction with neighboring molecules, which may result in a higher binding energy component attributed to cationic (protonated) nitrogen. mdpi.com

Oxygen (O 1s) Analysis: The oxygen atom in the phenoxy group exists as an ether linkage (C-O-C). The O 1s spectrum for such ethers is well-characterized. The primary peak for the ether oxygen is expected in the range of 532.5 eV to 533.5 eV. This region is distinct from other oxygen states like hydroxyls or carbonyls, allowing for clear identification.

Carbon (C 1s) Analysis: The C 1s spectrum of This compound would be the most complex, requiring deconvolution to resolve the various carbon environments:

C-N Bonds: The carbon atoms in the pyrrolidine ring directly bonded to the nitrogen atom are expected to have a binding energy of approximately 286.0 eV. bris.ac.uk

C-O Bond: The aromatic carbon of the phenyl ring bonded to the ether oxygen (C-O) and the aliphatic carbon of the propyl chain also bonded to the oxygen will have a higher binding energy than other carbons due to the electronegativity of oxygen. This peak is typically found around 286.5 eV.

Aromatic C=C/C-C Bonds: The carbons within the phenyl ring not bonded to oxygen will contribute to a major peak characteristic of aromatic systems, generally located around 284.8 eV.

Aliphatic C-C/C-H Bonds: The carbons in the pyrrolidine ring not attached to nitrogen and the carbons of the propyl chain will have the lowest binding energy, typically found around 285.0 eV, which often serves as a reference for charge correction. researchgate.net

The detailed research findings from analogous compounds provide a strong basis for predicting the XPS profile of This compound . The following table summarizes the expected binding energies for the different atomic environments within the molecule.

| Core Level | Functional Group/Environment | Expected Binding Energy (eV) |

| N 1s | Pyrrolidine Nitrogen (C-N-C) | ~400.2 |

| O 1s | Ether Oxygen (C-O-C) | 532.5 - 533.5 |

| C 1s | C-N (Pyrrolidine Ring) | ~286.0 |

| C 1s | C-O (Aromatic and Propyl) | ~286.5 |

| C 1s | Aromatic C=C/C-C (Phenyl Ring) | ~284.8 |

| C 1s | Aliphatic C-C/C-H (Pyrrolidine/Propyl) | ~285.0 |

This predictive analysis, grounded in empirical data from related structures, demonstrates the power of XPS in elucidating the detailed chemical structure of complex organic molecules like This compound .

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and reaction energetics.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 3-(3-Phenoxypropyl)pyrrolidine, DFT can be instrumental in elucidating potential reaction mechanisms, such as its synthesis or metabolic pathways. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction coordinates.

For instance, a common synthesis of pyrrolidine (B122466) derivatives involves nucleophilic substitution or reductive amination. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can map out the energetic profile of these reactions. This allows for the theoretical validation of a proposed mechanism, providing atomic-level detail that is often inaccessible through experimental means alone. The calculated energies can help predict reaction feasibility and potential byproducts.

Table 1: Representative Energetic Data from a Hypothetical DFT Calculation for a Reaction Step

| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | -850.12345 | 0.00 |

| Transition State | -850.09876 | 15.5 |

| Products | -850.15432 | -19.4 |

Note: Data is illustrative and not from an actual study on this compound.

Ab Initio Methods in Molecular Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties for this compound. These properties include geometric parameters (bond lengths and angles), dipole moments, and vibrational frequencies, which can be compared with experimental data from techniques like X-ray crystallography and infrared spectroscopy to validate the computational model.

Semi-Empirical Methods for Computational Efficiency

For larger systems or high-throughput screening, semi-empirical methods offer a computationally efficient alternative. These methods, such as AM1, PM3, and PM7, incorporate parameters derived from experimental data to simplify the quantum mechanical calculations. While less accurate than DFT or ab initio methods, they are well-suited for preliminary conformational searches or for generating initial structures for higher-level calculations of this compound and its analogs.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Molecular mechanics and dynamics simulations are pivotal in exploring the conformational space of this compound.

Molecular mechanics employs classical physics principles, representing atoms as spheres and bonds as springs, governed by a force field (e.g., AMBER, CHARMM, OPLS). This approach allows for the rapid calculation of potential energy as a function of molecular conformation. By systematically rotating the rotatable bonds in the phenoxypropyl side chain and the pyrrolidine ring, a detailed map of the low-energy conformations can be generated.

Molecular dynamics (MD) simulations extend this by introducing thermal energy and simulating the movement of the molecule over time. An MD simulation of this compound in a solvent like water can reveal its dynamic behavior, including the flexibility of the side chain, the puckering of the pyrrolidine ring, and the formation of intramolecular hydrogen bonds. This provides a more realistic picture of the molecule's behavior in a biological environment.

Cheminformatics Approaches in Compound Analysis and Design

Cheminformatics utilizes computational and informational techniques to address problems in chemistry. These approaches are particularly useful for analyzing large datasets of chemical compounds and for designing new molecules with desired properties.

Matched Molecular Pairs Analysis

Matched Molecular Pairs Analysis (MMPA) is a powerful cheminformatics technique used in drug discovery to understand structure-activity relationships (SAR). It involves identifying pairs of molecules that differ only by a small, specific structural transformation. By analyzing the change in a property (e.g., binding affinity, solubility) associated with this transformation across many pairs, one can quantify the effect of that specific chemical change.

In the context of this compound, MMPA could be used to guide its optimization. For example, by comparing it to analogs where the pyrrolidine ring is replaced by a piperidine (B6355638) or the phenoxy group is substituted, researchers can build a predictive model of how these structural modifications impact a target property. This data-driven approach accelerates the design of new compounds with improved characteristics.

Table 2: Example of a Matched Molecular Pair Transformation

| Core Scaffold | Transformation | Property Change (e.g., pIC50) |

| 3-(3-Phenoxypropyl)- | Pyrrolidine -> Piperidine | +0.2 |

| 3-(Propylpyrrolidine)- | Phenyl -> 4-Chlorophenyl | +0.5 |

Note: Data is illustrative and represents a hypothetical analysis.

Structure-Based and Ligand-Based Drug Design Principles Applied to Pyrrolidine Scaffolds

The design of novel drugs centered on the pyrrolidine scaffold, including derivatives of this compound, frequently employs two complementary computational strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD). mdpi.com

Structure-Based Drug Design (SBDD) aims to design molecules by leveraging the three-dimensional structure of the biological target, such as a protein or enzyme. arxiv.orgarxiv.org For pyrrolidine-containing compounds, SBDD involves understanding the specific interactions between the ligand and the target's binding site. For instance, docking studies on pyrrolidine derivatives targeting α-mannosidase enzymes have shown that key interactions include hydrogen bonds and hydrophobic π-π stacking contacts with aromatic amino acid residues within the binding cavity. nih.gov The flexibility of the propyl linker in a compound like this compound allows the phenoxy group to orient itself optimally within such hydrophobic pockets. nih.gov

A specific ligand design strategy was employed for 3-(3-hydroxyphenyl)pyrrolidine analogues, where functionality was extended from the primary (orthosteric) binding site to a secondary binding pocket to improve affinity and selectivity for the dopamine (B1211576) D3 receptor. nih.gov This approach highlights how the pyrrolidine core can serve as an anchor, from which substituents can be strategically positioned to engage with specific regions of the target protein, thereby enhancing the molecule's pharmacological profile. nih.gov

Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the target is unknown. This approach relies on the knowledge of other molecules (ligands) that bind to the target. mdpi.com By analyzing a series of active and inactive molecules, a pharmacophore model can be developed, which defines the essential steric and electronic features required for biological activity.

Structure-activity relationship (SAR) studies are a cornerstone of LBDD. For example, research on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues identified them as potent norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors. nih.gov Similarly, SAR studies on pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues revealed that specific regioisomers and substitutions were optimal for histamine (B1213489) H3 receptor affinity. nih.gov These studies demonstrate how systematic modifications to the substituents on the pyrrolidine ring and the phenoxypropyl side chain can fine-tune the compound's potency and selectivity. The pyrrolidine scaffold's ability to present substituents in precise spatial orientations is key to its success in these applications. nih.gov

Predictive Modeling for Biological Activity (e.g., Quantitative Structure-Activity Relationships – QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.comscispace.com These models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. tandfonline.com Several QSAR studies have been successfully applied to series of pyrrolidine derivatives to guide the design of more potent inhibitors for various biological targets.

For instance, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been conducted on pyrrolidine derivatives as inhibitors of the anti-apoptotic protein Mcl-1. tandfonline.com These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity. tandfonline.com The statistical robustness of these models is critical for their predictive power.

| Model | Q² (Cross-validated correlation coefficient) | R² (Non-cross-validated correlation coefficient) | R²pred (Predictive correlation coefficient for external test set) |

|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 |

| CoMSIA | 0.614 | 0.923 | 0.815 |

| HQSAR | 0.603 | 0.662 | 0.743 |

Another study on spiro[pyrrolidine-oxindole] derivatives as inhibitors of the MDM2-p53 interaction also developed robust CoMFA and CoMSIA models. scispace.com The CoMSIA model, which incorporated steric, hydrophobic, and hydrogen bond acceptor fields, was successfully used to design four new compounds with predicted inhibitory activities greater than the most active compound in the initial dataset. scispace.com

| Model | Statistical Parameters |

|---|---|

| CoMFA (E+S) | Q² = 0.523 |

| R² = 0.941 | |

| R²pred = 0.854 | |

| CoMSIA (S+H+A) | Q² = 0.548 |

| R² = 0.923 | |

| R²pred = 0.871 |

These QSAR studies collectively underscore the power of predictive modeling in the development of drugs based on the pyrrolidine scaffold. By identifying the key structural features that govern biological activity, these computational models guide medicinal chemists in the rational design of new, more effective therapeutic agents. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies of 3 3 Phenoxypropyl Pyrrolidine and Its Analogues

Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Activity

Modifications to the pyrrolidine ring of the 3-(3-phenoxypropyl)pyrrolidine scaffold have been shown to significantly influence receptor affinity and selectivity. These changes can alter the molecule's conformation, steric bulk, and electronic properties, thereby affecting its interaction with the target binding site.

Stereochemical Influences on Receptor Affinity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of this compound analogues. The spatial arrangement of substituents on the chiral centers of the pyrrolidine ring can dramatically alter the compound's affinity for its biological target. For instance, in a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, the stereochemistry at both the 3-position of the pyrrolidine ring and the benzylic position was found to be crucial for potent inhibition of both the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).

Studies have revealed that the SERT affinity is relatively consistent among different stereoisomers, with the exception of the (3R)-isomers, which exhibit a 3- to 4-fold decrease in potency. In contrast, NET activity is markedly more sensitive to stereochemistry, with the (1’S,3S)-isomer demonstrating the highest potency. This highlights the distinct stereochemical requirements of the SERT and NET binding sites.

Table 1: Influence of Stereochemistry on Transporter Inhibition

| Compound Stereoisomer | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|

| (1’S,3S) | 0.23 | 7.1 |

| (1’R,3R) | 0.84 | 438 |

| (1’S,3R) | 0.75 | 177 |

Substituent Effects at Different Positions of the Pyrrolidine Ring

The introduction of substituents at various positions on the pyrrolidine ring has been a key strategy in optimizing the pharmacological profile of this compound analogues.

C2-Position: Substitution at the 2-position of the pyrrolidine ring can have a profound impact on receptor affinity. For example, in a series of pyridone-phenoxypropyl-pyrrolidine analogues targeting the histamine (B1213489) H3 receptor, the presence of an (R)-2-methyl group on the pyrrolidine ring was found to be a key feature for high affinity.

C3-Position: The nature of the substituent at the 3-position is critical for the molecule's primary interactions with the target. The 3-(3-phenoxypropyl) group itself is the core pharmacophore responsible for anchoring the molecule in the binding pocket.

C4-Position: Modifications at the 4-position have been explored to fine-tune the activity and selectivity. For instance, the introduction of a fluoro group at the 4-position of 2-cyanopyrrolidines, a different class of compounds, was shown to enhance inhibitory activity against dipeptidyl peptidase IV (DPP-IV). While not a direct analogue, this suggests that small, electronegative substituents at this position can be beneficial.

Table 2: Effect of Pyrrolidine Ring Substitutions on Biological Activity

| Scaffold | Position of Substitution | Substituent | Target | Effect on Activity |

|---|---|---|---|---|

| Pyridone-phenoxypropyl-pyrrolidine | C2 | (R)-Methyl | Histamine H3 Receptor | Increased affinity |

Role of Nitrogen Substitutions and Linker Length Variations

The nitrogen atom of the pyrrolidine ring and the length of the propyl linker are critical determinants of the pharmacological activity of this class of compounds.

N-alkylation of 3-(3-hydroxyphenyl)pyrrolidine analogues has been shown to be a viable strategy for probing the binding pocket of dopamine (B1211576) receptors. A homologous series of N-alkyl analogues, from N-pentyl to N-decyl, was synthesized to explore the size and steric tolerance of the secondary binding pocket of the D3 receptor. This suggests that the nitrogen atom is a key point for introducing functionality to access secondary binding sites and enhance affinity and selectivity.

The length of the linker connecting the pyrrolidine and phenoxy moieties is also crucial. In a study of amphetamine derivatives with SERT and NET inhibitory activity, a three-carbon chain (propyl) between a phenyl group and a piperidine (B6355638) ring (a related cyclic amine) was found to be optimal for affinity to both transporters and the H3 receptor. Shortening the linker to two carbons or extending it to four carbons resulted in a significant decrease in H3 receptor binding, while maintaining moderate affinity for SERT and NET. This indicates that the three-carbon linker provides the optimal spatial orientation for simultaneous interaction with multiple binding sites.

Table 3: Impact of Nitrogen Substitution and Linker Length on Receptor Affinity

| Compound Class | N-Substituent | Linker Length | SERT Ki (nM) | NET Ki (nM) | H3 Ki (nM) |

|---|---|---|---|---|---|

| Amphetamine Derivative | Piperidine | 3 carbons | 7.8 | 10.5 | 5.5 |

| Amphetamine Derivative | Piperidine | 2 carbons | Moderate | Moderate | 1021.5 |

Influence of Phenoxy Moiety Modifications on Receptor Interactions

The phenoxy moiety of this compound analogues plays a vital role in anchoring the ligand to the receptor through various interactions, including hydrophobic and potential π-π stacking interactions. Modifications to the phenyl ring can significantly modulate these interactions and, consequently, the compound's affinity and selectivity.

The position and nature of substituents on the phenoxy ring are critical. For example, in the context of designing selective serotonin and norepinephrine reuptake inhibitors, the introduction of electron-withdrawing groups, such as a chloro group, on the phenoxy ring can influence the electronic properties of the ether oxygen and the aromatic system, thereby affecting binding affinity. While specific SAR data for substituted phenoxypropylpyrrolidines is limited in the provided search results, studies on related phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists have demonstrated that exploration of this region can lead to the identification of potent and selective compounds.

Molecular docking studies on other classes of compounds containing a phenoxy moiety have revealed its role in hydrophobic interactions with receptor residues. The specific placement of substituents can either enhance these hydrophobic interactions or introduce new polar contacts, leading to improved affinity.

Table 4: General Influence of Phenoxy Moiety Substitutions

| Position of Substitution | Type of Substituent | Potential Effect on Receptor Interaction |

|---|---|---|

| Ortho, Meta, Para | Electron-withdrawing (e.g., Chloro) | Modulates electronic properties, potentially altering binding affinity. |

| Ortho, Meta, Para | Electron-donating (e.g., Methoxy) | Can influence hydrogen bonding capacity and hydrophobic interactions. |

Rational Design Principles for Optimizing Pharmacological Profiles

The SAR data gathered from studies on this compound and its analogues provide a foundation for the rational design of new compounds with optimized pharmacological profiles. The goal of rational drug design is to move beyond trial-and-error synthesis and use structural information to create molecules with desired properties.

Key principles for the rational design of this compound-based ligands include:

Stereochemical Control: Synthesis of stereochemically pure isomers is crucial, as different enantiomers and diastereomers can exhibit vastly different affinities and selectivities for biological targets. The optimal stereochemistry must be determined for each specific target.

Scaffold Hopping and Bioisosteric Replacement: The pyrrolidine ring can be replaced with other cyclic amines (e.g., piperidine) to explore different conformational constraints. Similarly, the phenoxy group can be replaced with other aromatic systems to fine-tune electronic and steric properties.

Linker Optimization: The three-carbon linker appears to be optimal in many cases, but its length and rigidity can be systematically varied to achieve the ideal distance and orientation between the key pharmacophoric elements for a given receptor.

Targeted Substitutions: Based on the known SAR, specific substitutions on the pyrrolidine and phenoxy rings can be made to enhance potency, improve selectivity against off-targets, and optimize pharmacokinetic properties. For example, introducing small, lipophilic groups on the pyrrolidine ring or specific halogen substitutions on the phenoxy ring can be explored.

Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed to build predictive models that guide the design of new analogues. These models can help to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

By integrating these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel therapeutic agents with improved efficacy and safety profiles.

Mechanistic Studies of Biological Interactions in Vitro & Preclinical in Vivo

Investigation of Receptor Binding Mechanisms

Androgen Receptor (AR) Antagonism Mechanisms

No specific studies detailing the mechanisms of androgen receptor (AR) antagonism for 3-(3-Phenoxypropyl)pyrrolidine were identified in the reviewed literature.

Alpha-Glucosidase Inhibition Mechanisms

While direct mechanistic studies on this compound are not available, research into structurally similar compounds highlights potential activity. A study on piperidine (B6355638) analogues, which share a core heterocyclic structure, investigated their α-glucosidase inhibitory effects. One derivative, 1-(1′′-Phenoxypropyl)-4-(4′-bromophenyl)-4-hydroxy piperidinium (B107235) Hydrobromide, was found to inhibit the α-glucosidase enzyme with a potency equivalent to the standard, acarbose. pjps.pk The structural activity relationship analysis suggested that the presence of the phenoxypropyl group attached to the nitrogen of the piperidine ring was a key contributor to this inhibitory activity. pjps.pk This suggests that the phenoxypropyl moiety, present in this compound, may play a role in the inhibition of this enzyme.

Enzyme Kinetics and Inhibitory Potency Determinations (IC50, Ki values)

The inhibitory potency of this compound derivatives has been quantified against several biological targets. A study on histamine (B1213489) H3 receptor (H3R) antagonists identified 1-(3-phenoxypropyl)pyrrolidine as having an IC50 value of 3.6 µM. ucl.ac.uk

In a more recent study, a series of derivatives were synthesized and evaluated for dual activity against the human histamine H3 receptor (hH3R) and human monoamine oxidase B (hMAO B). One particularly potent derivative, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, demonstrated high affinity and inhibitory potency for both targets. nih.govnih.govsemanticscholar.org

Enzyme Inhibition Data for this compound Derivatives

| Compound | Target | Value Type | Value | Source(s) |

|---|---|---|---|---|

| 1-(3-phenoxypropyl)pyrrolidine | Histamine H3 Receptor (H3R) | IC50 | 3.6 µM | ucl.ac.uk |

| 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine | Human Histamine H3 Receptor (hH3R) | Ki | 25 nM | nih.govnih.govresearchgate.net |

| Human Monoamine Oxidase B (hMAO B) | IC50 | 4 nM | nih.govnih.govresearchgate.net |

Cellular Mechanism of Action Studies (In Vitro Cell Lines)

Antiproliferative and Antitumor Activity in Human Cancer Cell Lines (e.g., HEPG-2, MCF7, CACO2, M14, LNCaP-hr)

The antitumor potential of derivatives of this compound has been explored. Specifically, an imidazolium-based ionic liquid derivative, 3-(3-phenoxypropyl)-1-propyl-1H-imidazol-3-ium tetrafluoroborate (B81430), was investigated for its in vitro antitumor activity against several human cancer cell lines. researchgate.net

This compound exhibited notable activity against the human breast adenocarcinoma (MCF7) cell line. researchgate.net In the same study, another related compound, 3-(3-phenylpropyl)-1-propyl-1H-imidazol-3-ium tetrafluoroborate, showed strong activity against human hepatocellular carcinoma (HEPG-2) and colon carcinoma (CACO2) cells. researchgate.net No data was found for M14 or LNCaP-hr cell lines.

Antiproliferative Activity of a this compound Derivative

| Compound | Cell Line | Cancer Type | Activity Noted | Source(s) |

|---|---|---|---|---|

| 3-(3-phenoxypropyl)-1-propyl-1H-imidazol-3-ium tetrafluoroborate | MCF7 | Breast Adenocarcinoma | Exhibited low IC50 values | researchgate.net |

| 3-(3-phenylpropyl)-1-propyl-1H-imidazol-3-ium tetrafluoroborate (related compound) | HEPG-2 | Hepatocellular Carcinoma | Showed better activity than standard | researchgate.net |

| CACO2 | Colon Carcinoma | Showed better activity than standard | researchgate.net |

Evaluation of Cytotoxicity on Non-Cancerous Cell Lines (e.g., human astrocyte cell lines, 3T3 normal cells, HepG2 cells)

The safety profile of these compounds is a critical aspect of their development. As part of in vitro testing, the derivative 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine underwent cytotoxicity evaluation on human astrocyte cell lines. nih.govnih.govresearchgate.net This assessment was part of the screening process to identify the most promising dual-acting ligand for further in vivo evaluation, suggesting it passed the necessary safety thresholds in this specific cell line. nih.govnih.gov No specific cytotoxicity data for 3T3 normal cells or HepG2 cells were found for this compound or its direct derivatives in the reviewed literature.

Effects on Neurotransmitter Levels and Signaling Pathways in Preclinical Models (e.g., Dopamine (B1211576), Noradrenaline, Serotonin (B10506) in rat cerebral cortex)

Preclinical in vivo studies have provided insight into the neurochemical effects of this compound derivatives. The compound 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine was evaluated in rats to determine its effects on monoamine neurotransmitter levels in the brain. nih.govnih.govresearchgate.net

The study revealed that administration of the compound led to:

An increase in Dopamine (DA) content in the cerebral cortex (CTX) and the striatum. nih.govresearchgate.netresearchgate.net

A slight increase in Noradrenaline concentration in the cerebral cortex. nih.govnih.gov

A reduction in Serotonin concentration in the cerebral cortex. nih.govnih.govresearchgate.net

These findings are consistent with the compound's dual activity as a histamine H3 receptor antagonist and a MAO-B inhibitor, both of which are known to modulate the levels of these key neurotransmitters in the central nervous system. nih.govnih.gov

Preclinical Evaluation in Relevant Biological Models Excluding Human Clinical Data

In Vivo Pharmacological Evaluation in Animal Models

Despite a thorough review of published in vivo studies, no specific research was identified that evaluated the pharmacological effects of 3-(3-Phenoxypropyl)pyrrolidine in the animal models outlined below. The available literature primarily focuses on derivatives of the pyrrolidine (B122466) core, rather than this specific compound.

Animal Models for Neurological Disorders (e.g., Parkinson's Disease Models)

No studies were found that investigated the efficacy or mechanism of action of this compound in established animal models of neurological disorders, including models for Parkinson's disease.

Behavioral Models for Central Nervous System (CNS) Activity (e.g., Novel Object Recognition (NOR) Test for procognitive effects, Forced Swim Test (FST) for antidepressant-like activity)

There is no available data from behavioral models assessing the central nervous system activity of this compound. Specifically, its potential procognitive effects have not been evaluated using the Novel Object Recognition (NOR) test, and its antidepressant-like activity has not been assessed in the Forced Swim Test (FST).

Anticonvulsant Activity in Animal Models of Epilepsy (e.g., Maximal Electroshock (MES), Psychomotor (6 Hz), Subcutaneous Pentylenetetrazole (scPTZ) Seizure Tests)

The anticonvulsant properties of this compound have not been reported in the scientific literature. No data is available from key screening models for epilepsy, such as the Maximal Electroshock (MES) test, the psychomotor (6 Hz) seizure test, or the subcutaneous Pentylenetetrazole (scPTZ) seizure test. While various pyrrolidine derivatives have been investigated for such properties, these findings are not directly applicable to the parent compound . nih.govnih.govmdpi.com

Antinociceptive Activity in Animal Pain Models (e.g., Hot Plate Test, Writhing Test)

There is a lack of published research on the potential antinociceptive (pain-relieving) effects of this compound. The compound has not been evaluated in standard animal pain models, including the Hot Plate test for thermal pain or the acetic acid-induced Writhing Test for visceral pain. nih.govexplorationpub.com

In Vitro and In Vivo Pharmacokinetic (PK) Studies in Animal Species

No specific pharmacokinetic data for this compound in any animal species was found in the public domain.

Assessment of Metabolic Stability

Information regarding the in vitro or in vivo metabolic stability of this compound is not available. Studies on related pyrrolidine structures suggest that the metabolic fate can be complex, but these results cannot be directly extrapolated to this compound. nih.govnih.govresearchgate.net

Plasma Protein Binding in Animal Species

There is no publicly available data detailing the plasma protein binding of this compound in any animal species. To determine the extent to which this compound binds to plasma proteins such as albumin and alpha-1-acid glycoprotein, in vitro studies using plasma from relevant preclinical species (e.g., rats, mice, dogs, monkeys) would be required. Such studies, typically employing techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation, are crucial for understanding the fraction of the compound that is unbound (free) in the circulation. The free fraction is generally considered to be the pharmacologically active portion available to distribute into tissues and interact with target receptors.

Table 1: Illustrative Data Table for Plasma Protein Binding of this compound in Various Animal Species

| Animal Species | Plasma Concentration (µg/mL) | Percent Bound (%) | Unbound Fraction (fu) |

| Mouse | Data Not Available | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available | Data Not Available |

| Dog | Data Not Available | Data Not Available | Data Not Available |

| Monkey | Data Not Available | Data Not Available | Data Not Available |

| Human | Data Not Available | Data Not Available | Data Not Available |

Blood-Brain Barrier (BBB) Penetration in Preclinical Models

Specific studies evaluating the ability of this compound to cross the blood-brain barrier in preclinical models have not been reported in the available scientific literature. The extent of BBB penetration is a critical parameter for compounds targeting the central nervous system (CNS). This is typically assessed in vivo by measuring the concentration of the compound in the brain and comparing it to the concentration in the plasma. The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are key metrics derived from these studies. A higher ratio generally indicates better penetration into the CNS.

Table 2: Illustrative Data Table for Blood-Brain Barrier Penetration of this compound in Preclinical Models

| Animal Model | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |

| Mouse | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Further research is necessary to elucidate the pharmacokinetic properties of this compound, specifically its interaction with plasma proteins and its ability to penetrate the blood-brain barrier. These data are essential for predicting its potential therapeutic efficacy and safety profile for any CNS-related indications.

Future Directions and Advanced Research Perspectives

Development of Next-Generation Pyrrolidine-Based Scaffolds

The foundational 3-(3-phenoxypropyl)pyrrolidine structure serves as a promising starting point for the design of novel and more complex molecular architectures. Future research will likely focus on the development of next-generation scaffolds that build upon this core to enhance therapeutic efficacy and target specificity.

One promising avenue is the synthesis of conformationally restricted analogues. By introducing rigidifying elements into the phenoxypropyl side chain or the pyrrolidine (B122466) ring, it is possible to lock the molecule into a bioactive conformation, thereby increasing its affinity and selectivity for a specific biological target. Techniques such as ring-closing metathesis or the introduction of spirocyclic systems could be employed to achieve this.

Another key area of development will be the creation of hybrid molecules that combine the this compound motif with other pharmacologically active fragments. This approach, known as molecular hybridization, can lead to compounds with dual or synergistic activities, potentially addressing complex diseases with a single therapeutic agent. For example, incorporating fragments known to interact with secondary binding pockets of a target receptor could significantly enhance potency and selectivity. nih.gov

Furthermore, the principles of diversity-oriented synthesis can be applied to generate large libraries of this compound derivatives with a wide range of structural modifications. This will enable a more comprehensive exploration of the chemical space around this scaffold and facilitate the discovery of compounds with novel biological activities.

Exploration of Novel Biological Targets for Therapeutic Intervention

While derivatives of the this compound scaffold have been investigated for their activity at targets such as histamine (B1213489) H3 receptors and monoamine transporters, a vast landscape of other potential biological targets remains to be explored. nih.govnih.gov Future research will aim to identify and validate novel targets for which this scaffold can serve as a potent and selective modulator.

High-throughput screening of this compound-based compound libraries against a broad panel of receptors, enzymes, and ion channels could uncover unexpected biological activities. This unbiased approach may lead to the identification of first-in-class modulators for previously undrugged targets.

Moreover, a more targeted approach can be taken by focusing on protein families that are known to be amenable to modulation by small molecules with similar structural features. For instance, G protein-coupled receptors (GPCRs), kinases, and certain families of proteases represent promising target classes for future investigation. The inherent drug-like properties of the this compound scaffold make it an attractive starting point for the development of ligands for these important therapeutic targets. The discovery of pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3 highlights the potential for this scaffold to address targets beyond the central nervous system, including those relevant to infectious diseases. mdpi.com

Synergistic Application of Computational and Experimental Methodologies

The integration of computational modeling with experimental validation is a powerful strategy that will accelerate the discovery and optimization of novel this compound-based therapeutics. This synergistic approach allows for a more rational and efficient exploration of structure-activity relationships (SAR).

Computational Approaches in the Design of Novel Ligands

| Computational Method | Application in Drug Design |

| Molecular Docking | Predicts the binding orientation of a ligand within the active site of a target protein. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability and conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of a compound with its biological activity. |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups required for biological activity. |

Experimental techniques such as X-ray crystallography and cryo-electron microscopy will be crucial for obtaining high-resolution structures of ligand-protein complexes. These experimental structures can then be used to validate and refine the computational models, leading to a more accurate understanding of the binding mode and a more effective drug design cycle.

Strategies for Enhancing Receptor Selectivity and Ligand Potency

Achieving high receptor selectivity and ligand potency is a critical challenge in drug discovery. For the this compound scaffold, several strategies can be employed to enhance these key properties.

A detailed understanding of the structure-activity relationships (SAR) is fundamental. By systematically modifying different parts of the molecule—the pyrrolidine ring, the phenoxy group, and the propyl linker—and assessing the impact on biological activity, it is possible to identify the key structural features that govern potency and selectivity. For example, studies on analogous systems have shown that modifications to the aromatic ring of the phenoxy group can significantly influence receptor affinity and selectivity. nih.govnih.gov

Furthermore, exploiting subtle differences in the binding pockets of related receptor subtypes can lead to the development of highly selective ligands. This can be achieved by designing derivatives that form specific interactions with non-conserved residues in the target receptor. The incorporation of functional groups that can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with these unique residues can significantly enhance selectivity.

The concept of allosteric modulation offers another promising strategy. Instead of directly competing with the endogenous ligand at the orthosteric binding site, allosteric modulators bind to a distinct site on the receptor, thereby modulating its function. The this compound scaffold could be elaborated to incorporate functionalities that target allosteric sites, leading to a new class of highly selective and potent drugs.

Potential as Molecular Probes and Research Tools in Chemical Biology

Beyond their therapeutic potential, derivatives of this compound can serve as valuable molecular probes and research tools in chemical biology. These tools are essential for dissecting complex biological pathways and validating novel drug targets.

By attaching fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels to the this compound scaffold, it is possible to create chemical probes that can be used to visualize and track the target protein in living cells, identify its binding partners, and elucidate its biological function. For instance, a fluorescently labeled derivative could be used in fluorescence microscopy to study the subcellular localization and trafficking of its target receptor.